

An In-depth Technical Guide to the Copper-Chromium Phase Diagram

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper chromium*

Cat. No.: *B8583780*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-chromium (Cu-Cr) binary alloy system is of significant interest in materials science and engineering due to its combination of high thermal and electrical conductivity, good mechanical strength, and resistance to softening at elevated temperatures. These properties make Cu-Cr alloys suitable for a variety of applications, including resistance welding electrodes, heat exchangers, and electrical connectors. A thorough understanding of the Cu-Cr phase diagram is crucial for controlling the microstructure and, consequently, the properties of these alloys. This technical guide provides a comprehensive overview of the Cu-Cr phase diagram, including key phase transformations, quantitative data, experimental determination methods, and a visual representation of the phase relationships.

The Copper-Chromium Phase Diagram: A Eutectic System

The copper-chromium system is characterized by a simple eutectic reaction.^{[1][2]} In the liquid state, copper and chromium are completely miscible. However, in the solid state, their solubility is limited, leading to the formation of a eutectic microstructure upon cooling. The equilibrium phases present in the Cu-Cr system are the liquid phase (L), a copper-rich solid solution with a face-centered cubic (FCC) crystal structure, denoted as (Cu), and a chromium-rich solid solution with a body-centered cubic (BCC) crystal structure, denoted as (Cr).^[2]

A key feature of this system is the eutectic reaction where the liquid phase transforms directly into two solid phases, (Cu) and (Cr), at a specific temperature and composition. This eutectic point is a critical parameter in the processing of Cu-Cr alloys. While the eutectic nature is widely accepted, some early studies using less pure materials suggested the existence of a liquid miscibility gap, though this is now considered less likely for the equilibrium diagram.[2]

Quantitative Data

The following tables summarize the key quantitative data for the copper-chromium phase diagram, compiled from various experimental studies.

Table 1: Invariant Reactions in the Cu-Cr System

Reaction	Temperatur e (°C)	Temperatur e (K)	Composition (wt.% Cr)	Composition (at.% Cr)	Phases Involved
Eutectic	1077[2]	1350	1.28[1]	~1.5[2]	L ↔ (Cu) + (Cr)

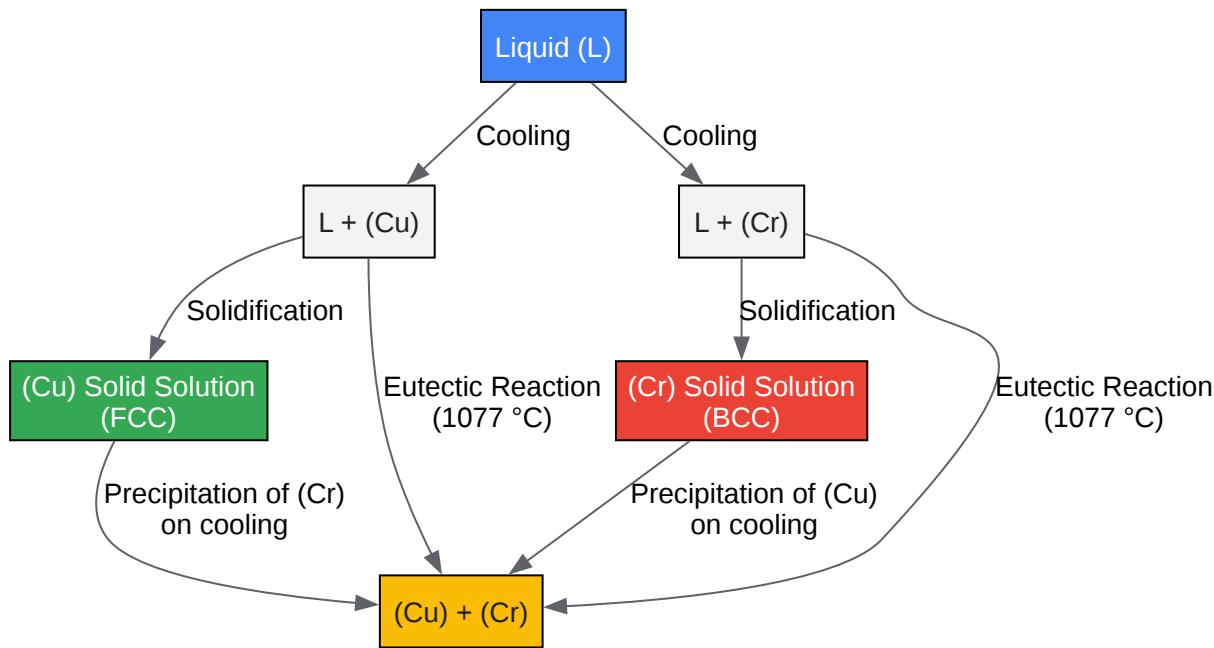
Table 2: Solid Solubility of Chromium in Copper

Temperature (°C)	Temperature (K)	Solubility (wt.% Cr)
1050	1323	0.6[1]
1000	1273	0.4[1]
950	1223	0.25[1]
900	1173	0.17[1]
840	1113	0.30[1]

Table 3: Crystal Structures of the Phases

Phase	Crystal Structure
(Cu)	Face-Centered Cubic (FCC)
(Cr)	Body-Centered Cubic (BCC)

Experimental Determination of the Phase Diagram


The determination of the Cu-Cr phase diagram relies on a combination of experimental techniques to identify phase boundaries and transformations. The primary methods employed are:

- Thermal Analysis: This is a fundamental technique used to determine the liquidus, solidus, and eutectic temperatures.[1][2] It involves heating or cooling an alloy of a specific composition and monitoring its temperature as a function of time. Phase transformations are accompanied by the release or absorption of latent heat, which appears as thermal arrests or changes in the slope of the cooling/heating curve. By performing this analysis for a series of alloys with different compositions, the phase boundaries can be mapped out.
- Microscopic Observation (Metallography): This method involves the examination of the microstructure of alloys that have been heat-treated and then quenched to preserve their high-temperature structures.[1] Samples are polished and etched to reveal the different phases present. By analyzing the number, morphology, and distribution of phases in samples quenched from various temperatures, the phase boundaries can be determined. For instance, the solid solubility limit can be identified by observing the disappearance of the second phase upon heating.
- Electrical Resistivity Measurement: The electrical resistivity of an alloy is sensitive to its microstructure, including the amount of solute in solid solution and the presence of precipitates.[1] By measuring the electrical resistivity of alloys as a function of temperature, phase transformations can be detected. For example, the solvus line, which indicates the limit of solid solubility, can be determined by observing a change in the slope of the resistivity-temperature curve as the second phase dissolves or precipitates.
- X-ray Diffraction (XRD): XRD is used to identify the crystal structures of the different phases present in an alloy at various temperatures.[3] By analyzing the diffraction patterns, the

presence of the FCC (Cu) and BCC (Cr) phases can be confirmed. Lattice parameter measurements from XRD can also be used to determine the composition of the solid solutions.

Visualizing the Phase Relationships

The following diagram, generated using the DOT language, provides a simplified representation of the logical relationships between the phases in the copper-chromium system.

[Click to download full resolution via product page](#)

Figure 1: Logical flow of phase transformations in the Cu-Cr system.

This guide provides a foundational understanding of the copper-chromium phase diagram, essential for the development and processing of Cu-Cr alloys. The presented data and methodologies offer a valuable resource for researchers and scientists working with this important materials system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. andrew.cmu.edu [andrew.cmu.edu]
- 3. Study on phase diagram of Cu-Cr-Zr alloy system [inis.iaea.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Copper-Chromium Phase Diagram]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8583780#phase-diagram-of-copper-chromium-system>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

